7-Fluoro-5-iodo-2,3-dihydroinden-1-one
Description
7-Fluoro-5-iodo-2,3-dihydroinden-1-one is a halogenated indanone derivative characterized by fluorine and iodine substituents at positions 7 and 5, respectively, on the dihydroindenone scaffold. The iodine atom introduces unique electronic and steric properties, while the fluorine atom enhances metabolic stability through its electron-withdrawing effects.
Properties
Molecular Formula |
C9H6FIO |
|---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
7-fluoro-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |
InChI Key |
YGOOKXLDSSPOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the α-methylenation of o-fluoroacetophenone, followed by electrophilic addition and intramolecular Friedel-Crafts alkylation to form the desired indanone structure . The reaction conditions are relatively mild and do not require anhydrous or oxygen-free environments, making the process more accessible for various applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Fluoro-5-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include halogenated, methoxylated, and hydroxylated derivatives of 2,3-dihydroinden-1-one. Substituent positions and types significantly influence molecular interactions and bioactivity.
Table 1: Substituent Comparison
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Profile
*Estimated based on halogen contributions.
Key Observations :
Key Observations :
- Cytotoxicity : Bromo-fluoro analogs exhibit potent cytotoxicity, likely due to halogen-mediated DNA intercalation or protein binding . The iodine analog may show enhanced activity due to stronger halogen bonding.
- Enzyme Inhibition : Methoxy derivatives (e.g., donepezil) inhibit acetylcholinesterase (AChE) via π-alkyl and hydrogen-bond interactions . The electron-withdrawing nature of halogens in 7-Fluoro-5-iodo may alter binding modes compared to methoxy groups.
Biological Activity
7-Fluoro-5-iodo-2,3-dihydroinden-1-one is a compound belonging to the class of dihydroindenones, which are structurally characterized by a fused bicyclic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
The molecular formula for this compound is , with a molecular weight of approximately 246.05 g/mol. The presence of halogen atoms (fluorine and iodine) in its structure significantly influences its reactivity and biological interactions.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 8.9 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the substituents on the indene ring were explored, leading to compounds with improved potency against cancer cell lines.
In another study, researchers investigated the pharmacokinetics and bioavailability of the compound in animal models. Results indicated favorable absorption characteristics, with peak plasma concentrations achieved within two hours post-administration.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival.
- Membrane Disruption : The presence of halogens enhances lipophilicity, allowing better membrane penetration and disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
